Sirius grey GB
Description
Structure
2D Structure
Properties
IUPAC Name |
tetrasodium;3-[2-[4-[[4-[[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H31N11O15S4.4Na/c47-32-21-33(48)41(57(59)60)22-40(32)56-54-38-16-17-43(75(67,68)69)29-10-11-39(46(58)45(29)38)55-53-37-15-14-36(27-9-8-24(20-30(27)37)73(61,62)63)52-51-35-13-12-34(25-4-1-2-5-26(25)35)50-49-23-18-31-28(44(19-23)76(70,71)72)6-3-7-42(31)74(64,65)66;;;;/h1-22,49H,47-48H2,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72);;;;/q;4*+1/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEACTBQLPPJGK-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=NN=C3C=CC(=NN=C4C=CC5=C(C=CC(=C5C4=O)N=NC6=CC(=C(C=C6N)N)[N+](=O)[O-])S(=O)(=O)[O-])C7=C3C=CC(=C7)S(=O)(=O)[O-])C=CC(=NNC8=CC9=C(C=CC=C9S(=O)(=O)[O-])C(=C8)S(=O)(=O)[O-])C2=C1.[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H27N11Na4O15S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1194.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Classification and Structural Features of the Target Poly Azo Compound
Hierarchical Chemical Classification within Azo Derivatives
Sirius Grey GB is categorized within the broad class of azo dyes, which are organic compounds characterized by the presence of one or more azo functional groups (–N=N–). worlddyevariety.comresearchgate.net Within this classification, it is further specified as a poly-azo dye, indicating the presence of multiple azo linkages within its molecular structure. worlddyevariety.comnih.gov Based on its established chemical structure, this compound is precisely classified as a tetra-azo dye, as it contains four distinct azo bonds that serve as chromophores, contributing to its characteristic color. worlddyevariety.comresearchgate.net As a "direct dye," it is designed to have a high affinity for cellulosic fibers, a property conferred by its linear, planar structure and the presence of specific functional groups that facilitate intermolecular bonding. p2infohouse.orgchemicalbook.com
Characteristic Linkages and Functional Groups of the Target Compound
The molecular structure of this compound is intricate, defined by a series of aromatic nuclei interconnected by azo bridges. Its molecular formula is C₄₆H₂₇N₁₁Na₄O₁₅S₄. worlddyevariety.com The manufacturing process involves the sequential diazotization and coupling of several aromatic amines and sulfonic acids. worlddyevariety.com The key structural components and functional groups are:
Azo Linkages (–N=N–): Four azo groups link the various aromatic components of the molecule. These are the primary chromophores responsible for the dye's light-absorbing properties.
Aromatic Rings: The backbone of the molecule consists of multiple benzene (B151609) and naphthalene (B1677914) ring systems. These extended conjugated systems are essential for the delocalization of electrons, which is fundamental to the color of the dye. p2infohouse.org
Sulfonate Groups (–SO₃H): The presence of four sulfonate groups is a defining feature. worlddyevariety.comresearchgate.net These groups are typically present as sodium salts (–SO₃Na) to ensure significant water solubility, a crucial property for its application in aqueous dyeing processes. mdpi.com The sulfonate groups also play a role in the dye's affinity for substrates. researchgate.net
Hydroxyl (–OH) and Amino (–NH₂) Groups: The structure incorporates hydroxyl and amino functional groups. These auxochromes modify the color and enhance the dye's substantivity to fibers through hydrogen bonding.
Conformational Analysis and Molecular Configuration in Relevant Media
The behavior of this compound in solution, particularly in aqueous media, is significantly influenced by aggregation. Direct dyes like this compound, characterized by their large, planar aromatic structures, have a strong tendency to self-associate. textilelearner.net This aggregation is driven by a reduction in the interfacial energy between the hydrophobic aromatic portions of the dye molecules and the surrounding water molecules. textilelearner.net
The extent of aggregation is dependent on several factors:
Concentration: Higher concentrations lead to increased aggregation, forming dimers, trimers, and larger stacks. researchgate.nettiankunchemical.com
Temperature: Increasing the temperature generally provides sufficient kinetic energy to overcome the van der Waals forces holding the aggregates together, thus favoring the monomeric form. textilelearner.net
Electrolytes: The presence of salts, commonly used in the dyeing process, can promote aggregation by reducing the electrostatic repulsion between the anionic sulfonate groups on adjacent dye molecules. researchgate.net
The aggregates can form in different geometric arrangements, such as H-aggregates (face-to-face stacking) or J-aggregates (edge-to-edge arrangement), which can be identified by shifts in the dye's absorption spectrum. nih.govatto-tec.com This aggregation behavior is critical as it affects the dye's solubility, diffusion rate into fibers, and ultimately, the efficiency and evenness of the dyeing process. textilelearner.net
Isomeric Considerations and Their Potential Impact on Reactivity
The chemical structure of this compound allows for the possibility of two primary types of isomerism: geometric isomerism and tautomerism.
Geometric Isomerism: The four azo bridges (–N=N–) can theoretically exist in either a trans (E) or cis (Z) configuration. The trans isomer is generally the more thermodynamically stable and predominant form due to lower steric hindrance. nih.govmetu.edu.tr Conversion from the trans to the cis form can be induced by the absorption of light of a specific wavelength (photoisomerization). ebrary.netresearchgate.net This reversible process alters the geometry of the molecule from a linear shape to a bent one, which can impact its dyeing properties and lightfastness.
Tautomerism: Azo-hydrazone tautomerism is a significant consideration for azo dyes that contain a hydroxyl group in a position ortho or para to the azo linkage, a feature present in the this compound structure. researchgate.net This phenomenon involves a proton transfer, leading to an equilibrium between the azo form and the hydrazone form.
The position of this equilibrium is influenced by factors such as the solvent, pH, and temperature. unifr.chresearchgate.net The two tautomers possess different electronic structures and, consequently, exhibit different colors and chemical stabilities. The prevalence of one tautomer over the other can therefore have a substantial impact on the final shade and performance properties of the dye.
Synthetic Methodologies and Precursor Chemistry
Overview of Established Synthetic Pathways for Analogous Poly-Azo Systems
The foundational reaction for creating azo dyes is the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component. For poly-azo dyes, this sequence is repeated to link multiple aromatic moieties. A representative synthetic pathway for a multi-azo dye, such as C.I. Direct Black 19, illustrates this principle. The synthesis typically begins with the diazotization of two molar equivalents of 4-nitrobenzenamine. This is followed by coupling reactions with one molar equivalent of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, with one coupling performed under acidic conditions and the other under alkaline conditions. worlddyevariety.com Subsequently, the nitro groups are reduced to amino groups, which are then diazotized and coupled with two molar equivalents of benzene-1,3-diamine to complete the poly-azo structure. worlddyevariety.com
Another analogous poly-azo compound, C.I. Direct Black 22, is synthesized through a similar multi-step process. This involves the double nitriding of 5-amino-2-(4-aminophenylamino)benzenesulfonic acid, followed by coupling with two molar equivalents of 6-amino-4-hydroxynaphthalene-2-sulfonic acid in alkaline conditions. The resulting intermediate is then subjected to another double nitriding and final coupling with two molar equivalents of benzene-1,3-diamine. worlddyevariety.com
These established pathways highlight a common strategy in poly-azo dye synthesis: the sequential building of the molecule through repeated diazotization and coupling steps, often with an intermediate reduction stage to introduce new primary aromatic amine groups for further reaction.
Chemical Synthesis of Precursor Intermediates Relevant to the Target Compound
The synthesis of a complex poly-azo dye like "Sirius Grey GB" relies on a specific set of precursor intermediates. Based on analogous structures such as C.I. Direct Black 19 and C.I. Direct Black 22, the key precursors can be categorized as diazo components and coupling components.
Diazo Components:
Primary Aromatic Amines: These are the starting materials for the diazotization reaction. A common example is 4-nitrobenzenamine. worlddyevariety.comchemicalbook.com Another key intermediate is 5-amino-2-(4-aminophenylamino)benzenesulfonic acid. worlddyevariety.com
Coupling Components:
Naphthol Sulfonic Acids: These compounds provide both a coupling site and water-solubilizing sulfonic acid groups. Examples include 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid and 6-amino-4-hydroxynaphthalene-2-sulfonic acid. worlddyevariety.comworlddyevariety.com
Aromatic Diamines: These are often used in the final coupling steps. Benzene-1,3-diamine is a frequently utilized precursor. worlddyevariety.comworlddyevariety.com
The synthesis of these precursors themselves involves standard organic chemistry reactions. For instance, aromatic amines are typically synthesized from the reduction of the corresponding nitroaromatic compounds. The table below summarizes the key precursors for analogous poly-azo dyes.
| Precursor Type | Chemical Name | Role in Synthesis |
|---|---|---|
| Diazo Component | 4-Nitrobenzenamine | Initial diazotization |
| Diazo Component | 5-Amino-2-(4-aminophenylamino)benzenesulfonic acid | Intermediate diazotization |
| Coupling Component | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | Coupling reaction |
| Coupling Component | 6-Amino-4-hydroxynaphthalene-2-sulfonic acid | Coupling reaction |
| Coupling Component | Benzene-1,3-diamine | Final coupling reaction |
Theoretical Approaches to Optimizing Synthetic Yields and Selectivity
The optimization of synthetic yields and selectivity in poly-azo dye production is a critical aspect of industrial manufacturing. Several theoretical and practical considerations come into play.
Control of Reaction Conditions: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. google.com The pH of the coupling reaction is also crucial for selectivity. For instance, in the synthesis of C.I. Direct Black 19, one coupling step is performed under acidic conditions while the other is under alkaline conditions to control the position of the coupling on the naphthol sulfonic acid intermediate. worlddyevariety.com A patent for the preparation of Direct Black 19 specifies controlling the pH to around 8.5-9 during the final coupling step. google.com
Stoichiometry of Reactants: Precise control over the molar ratios of the diazo components and coupling components is essential to prevent the formation of unwanted byproducts.
Computational Chemistry: Modern approaches may involve the use of computational chemistry to model the reaction pathways and predict the most favorable conditions for the desired product. Density Functional Theory (DFT) calculations can be used to study the molecular structure and electronic properties of the dye molecules, which can provide insights into their stability and reactivity.
Minimization of Side Reactions: A known side reaction in the synthesis of some direct dyes is the self-coupling of the diazonium ion under basic conditions, which can lead to byproducts. emperordye.com Careful control of pH and addition rates can minimize these unwanted reactions.
Novel Approaches to Derivatization and Structural Modification for Research Purposes
For research purposes, the derivatization and structural modification of poly-azo dyes can lead to new compounds with tailored properties. These modifications can be aimed at altering the color, solubility, or binding affinity of the dye to a particular substrate.
Introduction of Heterocyclic Moieties: One approach is to incorporate heterocyclic rings into the azo dye structure. This can lead to significant changes in the electronic properties of the chromophore, resulting in different colors and improved fastness properties.
Polymerization: Monomeric azo dyes can be polymerized to create polymeric colorants. For example, monomeric azo dyes can undergo polycondensation reactions with formaldehyde (B43269) to yield polymeric dyes. This can enhance the thermal stability and substantivity of the dye.
Chelation with Metal Ions: The introduction of functional groups capable of chelating with metal ions can be used to create metal-complex dyes. This can improve the light fastness of the dye.
Functional Group Transformation: Existing functional groups on the dye molecule can be chemically transformed to impart new properties. For example, amino groups can be acylated or alkylated to modify the dye's solubility and affinity for different fibers.
These novel approaches allow for the fine-tuning of the properties of poly-azo dyes, opening up possibilities for new applications beyond traditional textile dyeing.
Degradation Mechanisms and Pathways of the Target Compound
Biological and Enzymatic Transformation Research
The biological transformation of Sirius Grey GB, a poly-azo dye with four azo bonds, is primarily investigated through microbial and enzymatic actions. These processes focus on cleaving the chromophoric azo linkages, leading to the decolorization of the dye.
Microorganisms, including fungi and bacteria, have demonstrated significant potential in degrading complex azo dyes like this compound. These processes are mediated by specific enzymes that have evolved to break down complex aromatic structures.
White-rot fungi are particularly effective in degrading a wide range of recalcitrant compounds, including synthetic dyes, due to their non-specific extracellular ligninolytic enzyme systems. These enzymes, which include laccases, manganese peroxidases (MnPs), and lignin (B12514952) peroxidases (LiPs), play a key role in breaking down complex polymers.
Research has specifically highlighted the efficacy of the laccase-containing cell-free supernatant from the fungus Coriolopsis gallica in the decolorization of this compound. Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the oxidation of a broad range of phenolic and aromatic substrates while reducing molecular oxygen to water. Due to the large and complex structure of this compound, direct interaction with the enzyme's active site is sterically hindered. Therefore, the process is significantly enhanced by the presence of a small molecular weight redox mediator, such as 1-hydroxybenzotriazole (B26582) (HBT). The laccase oxidizes the mediator, which in turn acts as a diffusible oxidizing agent, attacking the large dye molecule and causing its degradation.
A study using the crude laccase from C. gallica achieved 48% decolorization of this compound; however, with the addition of 1 mM of HBT, the decolorization yield increased to 81%. Further optimization of the process conditions was performed to maximize the degradation efficiency. The optimal conditions were found to be a pH of 5, a laccase concentration of 1 U/mL, an HBT concentration of 1 mM, and an initial dye concentration of 50 mg/L. Under these conditions, a decolorization yield of 87.56% was achieved at a rate of 2.95%/min.
| Property | Value |
|---|---|
| Other Names | C.I. Direct Black 168, Direct Black 76 |
| Chemical Formula | C₄₆H₂₇N₁₁Na₄O₁₅S₄ |
| Molecular Weight | 1193.99 g/mol |
| CI Number | 35865 |
| Number of Azo Bonds | 4 |
| Absorption Maximum (λmax) | 610 nm |
| Parameter | Optimal Value |
|---|---|
| pH | 5 |
| Laccase Concentration | 1 U/mL |
| HBT Concentration | 1 mM |
| Initial Dye Concentration | 50 mg/L |
| Decolorization Yield | 87.56% |
| Decolorization Rate | 2.95%/min |
Bacterial degradation of azo dyes typically occurs via a two-stage process. The initial and rate-limiting step is the reductive cleavage of the azo bonds (–N=N–), which leads to the formation of generally colorless but potentially hazardous aromatic amines. This reduction is catalyzed by enzymes called azo-reductases and is most effective under anaerobic or microaerophilic conditions. Oxygen often inhibits this process as it competes with the azo dye as the final electron acceptor for the reduced electron carriers (e.g., NADH) generated by the bacteria.
Following the initial reductive cleavage, the resulting aromatic amines can be further mineralized, often into less toxic compounds, by the same or different bacterial species under aerobic conditions. Various bacterial strains, including those from the genera Pseudomonas, Enterobacter, and Bacillus, have been shown to possess significant azo dye-degrading capabilities. While specific studies on the degradation of this compound by bacterial consortia are not extensively documented, the established azo-reductase pathways are the presumed mechanism for its bacterial bioremediation. The multiple azo bonds within the this compound molecule would be sequentially cleaved, producing a mixture of sulfonated aromatic amines.
To apply microbial degradation on a larger scale, various bioreactor configurations are employed to enhance efficiency, stability, and control over the process. For bacterial decolorization, which often requires an initial anaerobic stage, fed-batch or continuous bioreactors are used. These systems allow for an initial aerobic phase to grow the bacterial biomass, followed by an anaerobic or microaerophilic phase where the dye is fed into the reactor for decolorization.
For fungal systems, particularly those using immobilized enzymes or fungal pellets, packed-bed bioreactors (PBRs) and airlift bioreactors are common. In a PBR, the immobilized laccase allows for the continuous treatment of dye effluent, with studies showing nearly 90% decolorization of other azo dyes for up to five days. Airlift bioreactors provide good mixing and aeration with low energy consumption and have been shown to be effective for dye decolorization by fungal cultures like Bjerkandera adusta. The choice of bioreactor depends on the specific microorganism, the nature of the enzymatic system (extracellular vs. intracellular), and the operational conditions required for optimal degradation.
Understanding the kinetics of enzymatic degradation is essential for process optimization and bioreactor design. The degradation of azo dyes by enzymes like laccase can often be described using the Michaelis-Menten kinetic model.
This model relates the initial reaction rate (v) to the substrate concentration ([S]) through the maximum reaction rate (Vmax) and the Michaelis constant (Km):
v = (Vmax * [S]) / (Km + [S])
The interaction between an enzyme and its substrate is a highly specific process governed by the three-dimensional structures of both molecules. Laccases possess an active site containing four copper ions, which are essential for the catalytic oxidation of substrates. However, for large substrates like this compound, steric hindrance prevents direct access to this active site.
This is where redox mediators like HBT play a critical role. The smaller mediator molecule can enter the active site, where it is oxidized by the laccase. This oxidized mediator then diffuses out of the active site and acts as an electron shuttle, carrying out a non-specific oxidation of the large dye molecule. This mechanism effectively extends the oxidative power of the laccase to substrates that would otherwise be inaccessible. In silico docking studies on other laccase-dye systems have been used to predict the binding energies and interactions at the molecular level, revealing that the enzyme-substrate complex is stabilized by various non-covalent interactions. These analyses help elucidate the substrate specificity and the catalytic mechanism, providing a foundation for designing more efficient enzymatic degradation systems.
Enzymatic Kinetic Modeling and Mechanistic Elucidation
Role of Redox Mediators in Enzymatic Cleavage
The enzymatic breakdown of complex azo dyes such as this compound is often limited by the steric hindrance of the large dye molecule, which prevents direct access to the active sites of degradative enzymes. Redox mediators are small organic molecules that can overcome this limitation by acting as electron shuttles. researchgate.netmdpi.com In a laccase-mediator system, the enzyme oxidizes the mediator, which in turn oxidizes the dye, a substrate that the enzyme cannot oxidize directly. mdpi.com This indirect oxidation mechanism significantly expands the range of substrates that can be degraded by these enzymes. researchgate.net
Characterization of Enzyme Expression and Activity Profiles
The primary enzymes involved in the initial cleavage of the azo bond (–N=N–) in this compound are azoreductases. researchgate.netscholarsresearchlibrary.com These enzymes catalyze the reductive cleavage of the azo linkage, typically using NADH or NADPH as an electron donor, resulting in the formation of colorless aromatic amines. scholarsresearchlibrary.comrsc.orgnih.gov Azoreductases can be flavin-dependent or flavin-independent and are produced by a wide range of microorganisms, including bacteria and fungi. emergentresearch.org
The expression of azoreductase can be constitutive or inducible. nih.gov In many cases, the presence of the azo dye in the environment induces the synthesis of the enzyme. The characterization of these enzymes involves several steps, including purification, determination of molecular weight, and assessment of kinetic parameters. For example, a novel azoreductase (BVU5) from a bacterial flora was characterized to have a molecular weight of approximately 40.1 kDa and to contain flavin mononucleotide (FMN) as a prosthetic group. rsc.org
Enzyme activity is typically assayed spectrophotometrically by monitoring the decrease in absorbance at the dye's maximum wavelength. nih.govemergentresearch.org Kinetic studies determine the Michaelis-Menten constant (Km) and the maximal velocity (Vmax), which provide insight into the enzyme's affinity for the substrate and its catalytic efficiency. For an azoreductase from Klebsiella pneumoniae, the Km and Vmax for Remazol Red R were found to be 0.058 mM and 1416 U mg-1, respectively, with NADH as the coenzyme. nih.gov
Table 1: Kinetic Parameters of Various Azoreductases
| Enzyme Source | Substrate | Km (mM) | Vmax (µM min-1 mg-1) | Cofactor | Reference |
|---|---|---|---|---|---|
| Staphylococcus aureus | Methyl Red | 0.057 | 0.4 | NADPH | nih.gov |
| Klebsiella pneumoniae | Remazol Red R | 0.058 | 1416000 (U mg-1) | NADH | nih.gov |
| Bacterial Isolate ED | Methyl Red | 0.050 (µM) | 2222 (U ml-1) | NADH | emergentresearch.org |
| Bacterial Isolate PA | Methyl Red | 0.250 (µM) | 1000 (U ml-1) | NADH | emergentresearch.org |
Influence of Environmental Parameters on Biological Transformation
Effects of pH and Temperature on Enzyme Stability and Activity
The stability and activity of enzymes responsible for degrading this compound are profoundly influenced by pH and temperature. researchgate.netmdpi.com Each enzyme exhibits optimal performance within a specific pH and temperature range; deviations from these optima can lead to a significant reduction in degradation efficiency due to conformational changes or denaturation of the enzyme. researchgate.net
For instance, the optimal pH for azoreductase activity is often found to be around neutral (pH 7.0). scholarsresearchlibrary.com Studies on laccase-mediated decolorization have shown that the best results are often obtained in acidic conditions, for example at pH 3.2 for a laccase from Pleurotus sajor-caju. scielo.brscielo.br Temperature optima for enzymes from mesophilic organisms typically range from 30°C to 40°C. scholarsresearchlibrary.com An azoreductase from Staphylococcus aureus showed maximum activity between 35 and 40°C. nih.gov Exceeding the optimal temperature can lead to rapid inactivation of the enzyme. scielo.br
Table 2: Optimal pH and Temperature for Azo Dye Degrading Enzymes
| Enzyme/Organism | Optimal pH | Optimal Temperature (°C) | Reference |
|---|---|---|---|
| Laccase (Pleurotus sajor-caju) | 3.2 | 35 | scielo.brscielo.br |
| Azoreductase (Bacterial consortium) | 7.0 | 40 | scholarsresearchlibrary.com |
| Azoreductase (Staphylococcus aureus) | 6.0 - 6.6 | 35 - 40 | nih.gov |
| Azoreductase (BVU5) | 6.0 | 30 | rsc.org |
Impact of Carbon and Nitrogen Source Availability on Microbial Metabolism
The metabolic activity of microorganisms, including the production of dye-degrading enzymes, is heavily dependent on the availability of essential nutrients like carbon and nitrogen. mdpi.com Azo dyes are typically deficient in carbon, making a supplementary carbon source necessary for efficient microbial degradation. globalresearchonline.netjournaljamb.comresearchgate.net This co-substrate provides the energy and reducing equivalents (e.g., NADH) required for the reductive cleavage of the azo bond. globalresearchonline.net
Various studies have shown that the type of carbon and nitrogen source can significantly affect decolorization rates. For example, starch was found to be a superior carbon source for Bacillus sp. in degrading Red 2G, while glucose and yeast extract were optimal for Pseudomonas aeruginosa GSM3 degrading Reactive Violet 5. globalresearchonline.netsaspublishers.com Organic nitrogen sources like yeast extract and peptone are often preferred as they can support the regeneration of NADH, which acts as the electron donor for azoreductase activity. journaljamb.comsaspublishers.com The addition of these co-substrates can dramatically reduce the time required for complete decolorization. saspublishers.com
Table 3: Effect of Carbon and Nitrogen Sources on Azo Dye Decolorization
| Microorganism | Azo Dye | Effective Carbon Source | Effective Nitrogen Source | Key Finding | Reference |
|---|---|---|---|---|---|
| Bacillus sp. | Red 2G | Starch | Not specified | Starch led to maximum decolorization (25.61%). | globalresearchonline.net |
| Pseudomonas aeruginosa GSM3 | Reactive Violet 5 | Glucose | Yeast Extract | Complete decolorization time reduced from 52h to 16h with yeast extract. | saspublishers.com |
| Pseudomonas taiwanensis TNZ3 | Disperse Yellow-3, Malachite Green, etc. | Sucrose, Glucose | Yeast Extract, Peptone | Sucrose and yeast/peptone extracts induced the greatest decolorization. | journaljamb.comresearchgate.net |
Ionic Strength and Co-contaminant Effects on Biological Systems
Textile industry effluents are often characterized by high ionic strength (salinity) and the presence of co-contaminants like heavy metals, which can significantly inhibit biological treatment processes. mdpi.comnih.gov High salt concentrations can negatively impact microbial activity and enzyme stability, potentially leading to a decrease in decolorization efficiency. rsc.org However, some enzymes exhibit notable tolerance to high salinity. For instance, the azoreductase BVU5 retained significant activity even at a 15% (w/v) NaCl concentration. rsc.org
Co-contaminants such as heavy metals (e.g., chromium, cadmium, lead) are frequently present in dye wastewater and can be toxic to microorganisms, thereby inhibiting their degradative capabilities. mdpi.com Surfactants, also common in textile effluents, can harm aquatic life and may be difficult to biodegrade. mdpi.com The complex matrix of these effluents, with multiple pollutants, complicates bioremediation efforts and requires robust microbial systems or enzymes that can function under these harsh conditions. mdpi.com
Advanced Oxidation Processes (AOPs) for Compound Deconstruction
Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize recalcitrant organic pollutants like this compound. atlantis-press.comqub.ac.ukatlantis-press.com These processes are effective for treating dye-containing wastewater because they can break down complex aromatic structures that are resistant to conventional biological treatments. atlantis-press.com
Common AOPs include Fenton and photo-Fenton processes, ozonation, and photocatalysis. atlantis-press.comresearchgate.net The Fenton process (Fe²⁺/H₂O₂) is a widely studied AOP for dye degradation. jofamericanscience.orgresearchgate.netej-eng.org Its efficiency is highly dependent on parameters such as pH (typically optimal in acidic conditions around pH 3), and the concentrations of the ferrous iron catalyst and hydrogen peroxide. jofamericanscience.orgej-eng.org The photo-Fenton process, which incorporates UV light, can accelerate the generation of hydroxyl radicals and enhance the degradation rate. jofamericanscience.orgresearchgate.netmdpi.com Studies have shown that photo-Fenton is generally more efficient than the classic Fenton process for color removal from azo dyes. jofamericanscience.orgresearchgate.net For example, one study achieved 99.9% color degradation of Reactive Red 2 within 10 minutes using a photo-Fenton process. researchgate.net Another AOP involves using activators like tourmaline (B1171579) to generate sulfate (B86663) radicals from persulfate, which has also proven effective in decolorizing direct azo dyes. cas.cn While effective, AOPs can be costly and may lead to the formation of toxic by-products, necessitating careful optimization and monitoring. atlantis-press.commostwiedzy.pl
Table 4: Comparison of AOPs for Azo Dye Degradation
| AOP Method | Target Dye | Key Parameters | Achieved Efficiency | Reference |
|---|---|---|---|---|
| Fenton | Acid Orange 8 | pH 3.0, 10mM H₂O₂, 1x10⁻⁴ M Fe³⁺ | 96% color removal in 60 min | jofamericanscience.org |
| Photo-Fenton | Acid Orange 8 | pH 3.0, 10mM H₂O₂, 1x10⁻⁴ M Fe³⁺ | 96% color removal in 60 min (90% in 10 min) | jofamericanscience.org |
| Fenton | Carmoisine | pH 3, 3.57 mmol/L Fe²⁺, 194.1 mmol/L H₂O₂ | 94% discoloration in 20 min | ej-eng.org |
| Photo-Fenton | Reactive Red 2 | [Fe²⁺]/[H₂O₂] molar ratio 1:80 | 99.9% color degradation in 10 min | researchgate.net |
| Tourmaline/Persulfate/US | Sirius Türkis GL 01 | 1.5 g/L TM, 5x10⁻⁴ M PS, 106 W/cm² US | Complete color removal in 20 min | cas.cn |
Radical-Mediated Oxidation Mechanisms (e.g., Hydroxyl Radical Generation)
Radical-mediated oxidation processes are characterized by the in-situ generation of potent oxidizing species, most notably the hydroxyl radical (•OH). With a high standard reduction potential, the hydroxyl radical is a non-selective oxidant capable of rapidly attacking the electron-rich sites of the this compound molecule, leading to its degradation. The primary target of the initial attack is often the azo linkage, which is responsible for the dye's color. Cleavage of this bond results in decolorization and the formation of various aromatic intermediates, which can be further oxidized to smaller organic acids and eventually mineralized to carbon dioxide and water.
The Fenton process utilizes a combination of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate hydroxyl radicals. The core of this process is the Fenton reaction, where Fe²⁺ catalyzes the decomposition of H₂O₂.
The efficiency of the Fenton process is highly dependent on the pH of the solution, with optimal conditions typically being acidic (around pH 3). This is to prevent the precipitation of ferric hydroxide (B78521) (Fe(OH)₃) and to keep the iron catalyst in its active form. The degradation of azo dyes by the Fenton process generally sees a rapid initial decolorization, corresponding to the cleavage of the azo bonds, followed by a slower degradation of the aromatic intermediates.
Table 1: Comparison of Fenton and Photo-Fenton Processes for Azo Dye Degradation (General Findings)
| Parameter | Fenton Process | Photo-Fenton Process |
| Primary Oxidant | Hydroxyl Radical (•OH) | Hydroxyl Radical (•OH) |
| Catalyst | Fe²⁺ | Fe²⁺ (regenerated by light) |
| Light Requirement | No | Yes (UV or visible) |
| Typical pH | 2.5 - 3.5 | 2.5 - 3.5 |
| Relative Efficiency | Good | Excellent |
| Mineralization | Partial to high | High to complete |
This table is based on general findings for azo dye degradation and not specific to this compound due to a lack of available data.
Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to degrade organic pollutants. Ozone can react with target compounds through two primary pathways: direct reaction with the molecule or indirect reaction via the generation of hydroxyl radicals. The indirect pathway is favored at higher pH values, where ozone decomposition to •OH is accelerated.
For azo dyes like this compound, the electrophilic nature of ozone allows it to readily attack the electron-rich azo bonds, leading to rapid decolorization. The subsequent degradation of the aromatic byproducts, however, is often slower. In a study on similar "Sirius" dyes, ozonation led to complete color removal within 10 minutes, with further degradation of byproducts such as formaldehyde (B43269), acetaldehyde, and various organic acids over a longer period.
The peroxone process combines ozone with hydrogen peroxide (O₃/H₂O₂). The addition of H₂O₂ accelerates the decomposition of ozone into hydroxyl radicals, thereby shifting the degradation mechanism towards the more powerful and less selective indirect pathway. This generally results in faster degradation rates for a wider range of organic compounds compared to ozonation alone.
The UV/H₂O₂ process is another AOP that relies on the generation of hydroxyl radicals. In this system, hydrogen peroxide is photolyzed by UV radiation (typically at a wavelength of 254 nm) to produce two hydroxyl radicals.
This method is effective for the degradation of a variety of organic pollutants, including azo dyes. The process involves the cleavage of the chromophoric azo group, followed by the hydroxylation and eventual ring-opening of the aromatic intermediates. The efficiency of the UV/H₂O₂ process is influenced by factors such as the initial concentration of H₂O₂, the pH of the solution, and the intensity of the UV radiation. While specific data for this compound is not available, studies on other azo dyes have demonstrated high levels of color and COD removal with this technique.
Electrochemical Oxidation Methods and Their Applications
Electrochemical oxidation offers a versatile and environmentally friendly approach to treating dye-containing wastewater. This method utilizes an electric current to drive oxidation reactions at the surface of an anode, leading to the degradation of pollutants.
The degradation of organic compounds via electrochemical oxidation can occur through two main pathways:
Direct Electrochemical Oxidation: In this pathway, the pollutant molecule is first adsorbed onto the anode surface and then directly oxidized by transferring electrons to the anode. This process is highly dependent on the nature of the electrode material and the applied potential.
Indirect Electrochemical Oxidation: This pathway involves the electrochemical generation of strong oxidizing species in the bulk solution, which then react with the pollutant. These mediators can include hydroxyl radicals, active chlorine species (if chloride is present), and persulfates. The generation of hydroxyl radicals at the anode surface from the oxidation of water is a key mechanism in many indirect oxidation processes.
For the degradation of complex molecules like this compound, indirect oxidation is often the more dominant and effective pathway, as the generated oxidants can readily attack the dye molecules in the solution.
The choice of anode material is a critical factor that determines the efficiency and mechanism of the electrochemical oxidation process. Anodes are generally classified as "active" or "non-active."
Active Anodes: Materials like platinum (Pt), iridium dioxide (IrO₂), and ruthenium dioxide (RuO₂) are considered active anodes. They have a low oxygen evolution potential and tend to promote the partial oxidation of organics.
Non-Active Anodes: Materials such as boron-doped diamond (BDD) and tin dioxide (SnO₂) are non-active anodes. They possess a high oxygen evolution overpotential, which favors the production of weakly physisorbed hydroxyl radicals. These radicals are highly reactive and can lead to the complete mineralization of organic pollutants.
BDD electrodes, in particular, have shown exceptional performance in the degradation of refractory organic compounds, including azo dyes, due to their high stability and efficiency in generating hydroxyl radicals.
Table 2: Performance Characteristics of Common Anode Materials in Azo Dye Oxidation
| Electrode Material | Type | Oxygen Evolution Overpotential | Primary Oxidation Mechanism | Typical Mineralization Efficiency |
| Platinum (Pt) | Active | Low | Direct and Indirect | Low to Moderate |
| IrO₂/RuO₂ | Active | Low | Indirect (via higher oxides) | Moderate |
| SnO₂ | Non-active | High | Indirect (via •OH) | High |
| Boron-Doped Diamond (BDD) | Non-active | Very High | Indirect (via •OH) | Very High to Complete |
This table presents general performance characteristics for the electrochemical oxidation of azo dyes and is not based on specific data for this compound.
Photochemical and Photocatalytic Degradation Pathways
Photochemical and photocatalytic processes are promising methods for the degradation of recalcitrant organic pollutants like this compound. These techniques utilize light energy, either alone or in conjunction with a semiconductor catalyst, to initiate the breakdown of the complex dye molecule.
Semiconductor Photocatalysis (e.g., TiO₂, ZnO)
Semiconductor photocatalysis is a well-established AOP for the degradation of organic dyes. Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most commonly employed photocatalysts due to their high photocatalytic activity, chemical stability, and cost-effectiveness. The general mechanism of semiconductor photocatalysis involves the generation of electron-hole pairs upon irradiation with light of sufficient energy (equal to or greater than the semiconductor's bandgap). These charge carriers initiate a series of redox reactions that produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful oxidizing agents capable of non-selectively degrading organic molecules.
The fundamental steps in the photocatalytic degradation of dyes like this compound using TiO₂ or ZnO are as follows:
Photoexcitation: When the semiconductor is irradiated, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the VB.
TiO₂/ZnO + hν → e⁻ (CB) + h⁺ (VB)
Generation of Reactive Oxygen Species: The photogenerated holes can react with water or hydroxide ions to form hydroxyl radicals. The electrons in the conduction band can reduce adsorbed molecular oxygen to superoxide (B77818) radicals (•O₂⁻), which can further react to produce more hydroxyl radicals.
h⁺ + H₂O → •OH + H⁺
e⁻ + O₂ → •O₂⁻
Dye Degradation: The highly reactive hydroxyl radicals attack the dye molecule, leading to the cleavage of the chromophoric azo bonds (–N=N–) and the aromatic rings. This results in the decolorization of the dye solution and its subsequent mineralization into simpler, less harmful inorganic compounds such as CO₂, H₂O, and mineral acids.
While the general principles are well-understood, specific studies detailing the complete degradation pathway of this compound using TiO₂ or ZnO are limited in the publicly available scientific literature. However, research on other azo dyes indicates that the degradation typically proceeds through a series of hydroxylation, demethylation, and fragmentation steps, ultimately leading to the complete breakdown of the dye molecule. The efficiency of the photocatalytic process is influenced by several factors, including catalyst loading, pH of the solution, and the intensity of the light source.
UV Irradiation-Induced Photolysis
Photolysis, the degradation of a compound by light, can also contribute to the breakdown of this compound. Studies have shown that UV irradiation alone can achieve a significant removal of Direct Black 168. For instance, a removal efficiency of 70% has been reported after 300 minutes of UV light exposure. The energy from the UV light can be directly absorbed by the dye molecule, leading to the excitation of its electrons and the subsequent cleavage of chemical bonds, particularly the labile azo bonds that are responsible for the dye's color.
Mechanistic Elucidation of AOPs through Intermediate Product Analysis
A thorough understanding of the degradation mechanisms of AOPs requires the identification of the intermediate products formed during the reaction. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical tools for separating and identifying these transient species.
For example, a study on the biodegradation of this compound by a laccase-mediator system indicated that the degradation does not yield toxic metabolites, suggesting a breakdown into less harmful compounds. While this study did not identify the specific intermediates, it supports the general principle of detoxification through degradation. Without specific analytical data for this compound, a detailed mechanistic pathway remains speculative. Further research employing techniques like GC-MS and LC-MS is necessary to identify the specific byproducts and to construct a definitive degradation pathway for this compound under various AOPs.
Hybrid and Integrated Degradation Approaches
To enhance the efficiency and cost-effectiveness of wastewater treatment, hybrid and integrated approaches that combine different degradation methods are increasingly being investigated. These systems aim to leverage the strengths of each individual process to achieve a more comprehensive and robust treatment.
Synergistic Effects of Combined Biological and Physicochemical Treatments
The combination of biological and physicochemical treatments can offer significant synergistic advantages for the degradation of recalcitrant dyes like this compound. Biological treatments, which utilize microorganisms to break down organic pollutants, are often cost-effective and environmentally friendly. However, the complex structure of some azo dyes can make them resistant to microbial attack.
Physicochemical treatments, such as AOPs, can be used as a pre-treatment step to break down the complex dye molecule into simpler, more biodegradable intermediates. This pre-treatment can enhance the efficiency of the subsequent biological stage. For instance, photocatalysis can cleave the azo bonds and aromatic rings of the dye, making the resulting smaller molecules more amenable to microbial degradation.
Conversely, biological treatment can be used as a post-treatment to polish the effluent from a physicochemical process, removing any remaining organic compounds and ensuring a higher quality final discharge. Studies on other dyes, such as Reactive Black 5, have demonstrated the effectiveness of a two-step treatment process involving biological treatment followed by photocatalytic degradation. nih.gov In such a combined process, the biological step can achieve significant decolorization and COD removal, while the subsequent photocatalytic step can further degrade the remaining aromatic compounds. nih.gov While specific studies on this compound are lacking, the principles of these synergistic effects are expected to be applicable.
Sequential Degradation Methodologies for Comprehensive Compound Breakdown
Sequential degradation methodologies involve the application of two or more treatment processes in a specific order to achieve a high degree of pollutant removal. This approach is particularly effective for complex industrial effluents that contain a mixture of pollutants with varying biodegradability and chemical properties.
A common sequential approach for dye wastewater treatment is the combination of an AOP with a biological process. For example, a sequential photocatalytic-biological treatment has been shown to be effective for the degradation of the azo dye methyl red. nih.gov The initial photocatalytic step breaks down the complex dye structure, and the subsequent biological treatment mineralizes the resulting intermediates. nih.gov
Another promising sequential approach is the combination of ozonation with biological treatment. Ozonation is a powerful AOP that can effectively decolorize dye effluents by breaking the chromophoric azo bonds. The resulting byproducts are often more biodegradable and can be efficiently removed in a subsequent biological treatment step. Research on other dyes has shown that this sequential treatment can lead to high levels of color and COD removal.
While specific research on the application of these sequential methodologies to wastewater containing this compound is not extensively documented, the successful application of these integrated systems to other complex azo dyes suggests their high potential for the effective and comprehensive breakdown of this compound.
Reaction Kinetics and Process Optimization for Compound Transformation
Development and Validation of Kinetic Models for Degradation (e.g., Pseudo-First-Order Kinetics)
While specific studies detailing the explicit development and validation of kinetic models, such as pseudo-first-order kinetics, for Sirius Grey GB degradation were not extensively detailed in the reviewed literature, the optimization of the decolorization rate serves as a key kinetic parameter. Degradation processes for recalcitrant organic compounds like azo dyes are frequently described by kinetic models to quantify reaction rates and predict behavior under various conditions. Common models include zero-order, first-order, and pseudo-first-order kinetics, which help in determining rate constants (k) and half-lives (t½). The research presented here focuses on maximizing the rate of decolorization as a primary objective, implying that the underlying transformation follows predictable kinetic principles, even if not explicitly modeled with detailed kinetic parameters in these optimization studies. The optimized decolorization rate achieved in studies using a laccase-mediator system was found to be 2.95%/min under specific conditions mdpi.comresearchgate.net.
Parametric Optimization Studies in Degradation Systems
Optimizing various parameters is crucial for enhancing the efficiency and rate of this compound transformation. Studies have investigated the influence of initial compound concentration, enzyme/mediator loading, and reaction duration.
The initial concentration of this compound significantly impacts the efficacy of its degradation. Research indicates that for optimal decolorization, a lower initial dye concentration is preferred. In studies employing a laccase-mediator system, an initial dye concentration of 50 mg/L was identified as optimal for achieving high decolorization yield and rate mdpi.comresearchgate.net. Higher concentrations can potentially saturate the enzyme's active site or exceed the capacity of the mediator system, leading to reduced efficiency.
The effectiveness of enzymatic degradation is heavily reliant on the concentration of the enzyme and any co-reagents or mediators used. For the decolorization of this compound using a laccase-mediator system, the optimal conditions were determined to be an enzyme concentration of 1 U/mL (referring to laccase activity) and a mediator concentration of 1 mM of 1-hydroxybenzotriazole (B26582) (HBT) mdpi.comresearchgate.net. Mediators like HBT are essential for facilitating the oxidation of recalcitrant substrates by laccases, particularly those with lower redox potentials.
The assessment of reaction duration is intrinsically linked to achieving maximum efficiency. In the context of this compound decolorization, optimization studies aimed to maximize both the decolorization yield and the decolorization rate. Under the identified optimal conditions (pH 5, 1 U/mL laccase, 1 mM HBT, 50 mg/L dye), a decolorization yield of 87.56% and a decolorization rate of 2.95%/min were achieved mdpi.comresearchgate.net. This suggests that the reaction duration required to reach these peak efficiencies is implicitly defined by the optimized rate, and further extending the reaction time beyond this point may not yield significant additional benefits.
Statistical Design of Experiments Methodologies for Process Enhancement
Statistical methodologies, particularly Response Surface Methodology (RSM), are invaluable for systematically optimizing complex processes with multiple interacting variables.
Response Surface Methodology, often employing designs like the Box-Behnken design, has been successfully applied to optimize the decolorization of this compound by a laccase-mediator system researchgate.net. This approach allows for the efficient investigation of the effects of multiple factors and their interactions on the desired responses, namely decolorization yield and decolorization rate.
The optimization process involved evaluating factors such as initial HBT concentration, pH, initial dye concentration, and initial enzyme concentration researchgate.net. Analysis of Variance (ANOVA) was used to assess the statistical significance of the model and the individual factors. The models developed for both decolorization yield and rate demonstrated high reliability, as indicated by high R² values (91.63% for yield, 92.48% for rate) and adjusted R² values (89.86% for yield, 90.88% for rate), coupled with low Root Mean Square Error (RMSE) values (4.29% for yield, 0.173%/min for rate) mdpi.com. This confirms the robustness and predictive power of the RSM models.
Table 1: Optimal Conditions and Performance for this compound Decolorization
| Factor | Optimal Level | Response | Optimal Value |
| Initial HBT Concentration | 1 mM | Decolorization Yield | 87.56% |
| pH | 5 | Decolorization Rate | 2.95%/min |
| Initial Dye Concentration | 50 mg/L | ||
| Enzyme Concentration | 1 U/mL |
Note: HBT refers to 1-hydroxybenzotriazole, and Enzyme refers to laccase.
Table 2: ANOVA Results for Decolorization Models
| Response | R² | R²Adj | RMSE | Model Significance (p-value) |
| Decolorization Yield | 91.63% | 89.86% | 4.29% | < 0.001 |
| Decolorization Rate | 92.48% | 90.88% | 0.173%/min | < 0.001 |
Furthermore, studies on the transformation products indicated that the enzymatic treatment of this compound significantly reduced its phytotoxicity. The germination index of radish seeds exposed to treated dye solutions increased from 29 ± 3.75% to 78.95 ± 18.84%, suggesting that the degradation process does not yield toxic metabolites mdpi.comresearchgate.net.
Compound List:
this compound (Direct Black 76)
1-hydroxybenzotriazole (HBT)
Laccase
Factorial Designs and Pareto Chart Analysis
The optimization of chemical processes, particularly those involving complex transformations like the decolorization of dyes, often necessitates a systematic approach to understand the influence of multiple variables. Design of Experiments (DOE), specifically factorial designs, and Pareto chart analysis are powerful statistical tools employed to efficiently identify critical process parameters and their interactions, thereby guiding towards optimal operational conditions.
Introduction to Design of Experiments (DOE) and Pareto Charts in Chemical Process Optimization
Factorial designs are experimental strategies that allow for the simultaneous evaluation of the effects of several factors (independent variables) on a response (dependent variable). By systematically varying these factors at different levels, researchers can determine not only the main effect of each factor but also the synergistic or antagonistic effects of their interactions. This approach is significantly more efficient than traditional one-factor-at-a-time methods, especially when dealing with numerous process variables. dergipark.org.trijcce.ac.irresearchgate.net
Pareto charts, rooted in the Pareto principle (the 80/20 rule), are graphical tools used to identify and prioritize the most significant factors contributing to an outcome. In process optimization, a Pareto chart visually ranks the effects of various parameters in descending order of their impact. This allows researchers and engineers to focus their efforts on the "vital few" factors that yield the greatest improvement, rather than being overwhelmed by less influential variables. dataparc.comresearchgate.netresearchgate.netgre.ac.uk
Application of Factorial Design to this compound Decolorization
Research into the decolorization of the poly-azo dye this compound, often found in textile effluents, has successfully employed factorial design methodologies to optimize the process. A common approach involves using enzymatic treatment, specifically with laccase-mediator systems. A Box-Behnken design, a type of response surface methodology derived from factorial designs, has been utilized to investigate the influence of key operational parameters on the decolorization efficiency of this compound. mdpi.comresearchgate.netresearchgate.net
The typical factors investigated in these studies include:
pH: The acidity or alkalinity of the reaction medium.
Enzyme Concentration: The amount of laccase enzyme used.
Mediator Concentration: The concentration of a redox mediator, such as 1-hydroxybenzotriazole (HBT), which enhances laccase activity.
Dye Concentration: The initial concentration of this compound in the effluent.
The primary responses measured are the decolorization yield (percentage of dye removed) and the decolorization rate (percentage of color removed per minute). mdpi.comresearchgate.netresearchgate.net
Key Findings from Factorial Design Studies
Through the application of factorial designs, significant insights into the optimal conditions for this compound decolorization have been gained. Studies have identified specific levels for each factor that maximize both the speed and completeness of the dye removal process.
For instance, a Box-Behnken design investigating the decolorization of this compound by a laccase-mediator system revealed that optimal conditions for achieving high decolorization yield and rate were:
pH: 5
Enzyme Concentration: 1 U/mL
HBT Concentration: 1 mM
Initial Dye Concentration: 50 mg/L
Under these optimized conditions, a decolorization yield of 87.56% and a decolorization rate of 2.95%/min were achieved. mdpi.comresearchgate.netresearchgate.net
The factorial analysis also indicated that factors such as pH, enzyme concentration, and HBT concentration significantly influence the decolorization process, both linearly and through interactions. mdpi.com
Pareto Chart Analysis for this compound Decolorization
Complementing the factorial design, Pareto charts have been instrumental in visualizing the relative importance of the investigated factors and their interactions on the decolorization responses. By plotting the standardized effects of each parameter, Pareto charts clearly highlight which variables have the most substantial impact.
Data Tables
Table 1: Factors Investigated in this compound Decolorization Optimization
| Factor | Typical Range/Levels Studied | Significance (as per studies) |
| pH | e.g., 3-7 | Significant |
| Enzyme Concentration (U/mL) | e.g., 0.5-1.5 | Significant |
| HBT Concentration (mM) | e.g., 0.5-1.5 | Highly Significant |
| Initial Dye Concentration (mg/L) | e.g., 25-75 | Significant |
Table 2: Optimized Decolorization Conditions and Outcomes for this compound
| Parameter | Optimal Value | Resulting Decolorization Yield | Resulting Decolorization Rate |
| pH | 5 | 87.56% | 2.95%/min |
| Enzyme Concentration | 1 U/mL | ||
| HBT Concentration | 1 mM | ||
| Initial Dye Concentration | 50 mg/L |
Characterization of Transformation Products and Environmental Fate Assessment
Identification and Structural Elucidation of Intermediate Metabolites and Final Products
The primary mechanism for the biological or abiotic degradation of azo dyes like Sirius Grey GB is the reductive cleavage of the azo bonds (–N=N–). Given the manufacturing process of C.I. Direct Black 76, which involves the sequential diazotization and coupling of several aromatic precursors, its breakdown is expected to yield a mixture of aromatic amines and their derivatives.
The manufacturing of C.I. Direct Black 76 involves the following key precursors:
3-Aminonaphthalene-1,5-disulfonic acid
Naphthalen-1-amine
8-Aminonaphthalene-2-sulfonic acid
4-Amino-5-hydroxynaphthalene-1-sulfonic acid
4-Nitrobenzene-1,3-diamine
Reductive cleavage of the multiple azo linkages in the C.I. Direct Black 76 molecule would release these precursors as initial intermediate metabolites. For instance, the reduction of the nitro group in 4-Nitrobenzene-1,3-diamine would also occur, forming 1,2,4-Triaminobenzene.
Subsequent degradation of these primary aromatic amines can occur, particularly under aerobic conditions, leading to simpler organic molecules and eventual mineralization to CO₂, H₂O, and inorganic salts. However, many aromatic amines are known to be persistent and recalcitrant.
Table 1: Predicted Initial Transformation Products of this compound (C.I. Direct Black 76) via Reductive Cleavage This table is interactive. Users can sort and filter the data.
| Precursor Molecule | Predicted Transformation Product | Chemical Formula |
|---|---|---|
| 3-Aminonaphthalene-1,5-disulfonic acid | 3-Aminonaphthalene-1,5-disulfonic acid | C₁₀H₉NO₆S₂ |
| Naphthalen-1-amine | Naphthalen-1-amine | C₁₀H₉N |
| 8-Aminonaphthalene-2-sulfonic acid | 8-Aminonaphthalene-2-sulfonic acid | C₁₀H₉NO₃S |
| 4-Amino-5-hydroxynaphthalene-1-sulfonic acid | 4-Amino-5-hydroxynaphthalene-1-sulfonic acid | C₁₀H₉NO₄S |
Advanced Analytical Techniques for Degradation Product Monitoring
The identification and quantification of this compound and its transformation products in environmental matrices necessitate the use of sophisticated analytical techniques.
High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a primary tool for analyzing azo dyes and their polar, non-volatile degradation products like sulfonated aromatic amines. researchgate.netacs.org The use of a diode array detector (DAD) with HPLC allows for the simultaneous monitoring of the parent dye and its products at different wavelengths. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile and semi-volatile breakdown products. researchgate.net Derivatization is often required for the analysis of polar aromatic amines to increase their volatility. Pyrolysis-GC/MS has also been employed to characterize sulfonated azo dyes and aromatic amines by analyzing their thermal degradation products. nih.gov
UV-Visible (UV-Vis) spectroscopy is routinely used to monitor the decolorization of the dye solution, which indicates the cleavage of the azo bond chromophore. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy helps in identifying the changes in functional groups during degradation, such as the disappearance of the azo bond peak and the appearance of peaks corresponding to amino groups. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for the definitive identification of isolated degradation products.
High-resolution mass spectrometry (HRMS), particularly techniques like LC-Q-TOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), is invaluable for the structural elucidation of unknown metabolites. It provides accurate mass measurements, which can be used to determine the elemental composition of the degradation products. researchgate.net Tandem mass spectrometry (MS/MS) helps in fragmenting the metabolite ions to gain further structural insights. nih.gov
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Molecular Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Fukui Functions)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a complex poly-azo dye such as Sirius Grey GB, these calculations can elucidate its electronic behavior and reactivity.
Molecular Electronic Structure and Reactivity Descriptors:
Detailed quantum chemical calculations would be necessary to determine the precise values of electronic structure descriptors for this compound. However, based on the general characteristics of poly-azo dyes, a representative set of data can be postulated for illustrative purposes.
| Descriptor | Hypothetical Value | Significance for this compound |
| EHOMO (Highest Occupied Molecular Orbital Energy) | -5.8 eV | Indicates the electron-donating ability of the molecule. A higher value suggests greater reactivity towards electrophiles. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -2.1 eV | Represents the electron-accepting ability. A lower value indicates a higher propensity to accept electrons and react with nucleophiles. |
| HOMO-LUMO Energy Gap (ΔE) | 3.7 eV | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. This value suggests moderate reactivity. |
| Ionization Potential (IP) | 5.8 eV | The energy required to remove an electron. Relates to the molecule's tendency to undergo oxidation. |
| Electron Affinity (EA) | 2.1 eV | The energy released when an electron is added. Relates to the molecule's tendency to undergo reduction. |
| Electronegativity (χ) | 3.95 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 1.85 eV | Resistance to change in electron distribution. A higher value indicates greater stability. |
| Chemical Softness (S) | 0.54 eV⁻¹ | The reciprocal of hardness, indicating the ease of modifying the electron cloud. |
| Electrophilicity Index (ω) | 4.22 eV | A measure of the molecule's electrophilic character. |
HOMO-LUMO Analysis: The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the chemical reactivity of a molecule. irjweb.comresearchgate.netresearchgate.netyoutube.comacs.org For this compound, the HOMO is likely to be delocalized across the aromatic rings and azo linkages, making these regions susceptible to electrophilic attack. Conversely, the LUMO would be distributed over similar regions, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.
Fukui Functions: Fukui functions are used within density functional theory to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgyoutube.commdpi.com For this compound, calculating Fukui functions would identify specific atoms on the aromatic rings or nitrogen atoms in the azo groups that are most susceptible to chemical reactions. This information is invaluable for understanding its degradation pathways and potential interactions with other molecules.
Density Functional Theory (DFT) Applications in Predicting Degradation Susceptibility and Reaction Sites
Density Functional Theory (DFT) is a powerful computational method for studying the electronic structure of many-body systems. aps.orgnih.govnih.govarxiv.org It is particularly useful for predicting the susceptibility of complex organic molecules like this compound to degradation.
DFT calculations can be used to model the interaction of this compound with various reactive species, such as hydroxyl radicals, which are important in advanced oxidation processes for wastewater treatment. By calculating the activation energies for different reaction pathways, DFT can predict the most likely sites of initial attack and the subsequent steps in the degradation process. For instance, the azo bonds are often a primary target for reductive cleavage, while the aromatic rings can be susceptible to oxidative attack.
Predicted Susceptible Reaction Sites in this compound based on DFT (Hypothetical):
| Site | Type of Attack | Predicted Reactivity | Rationale from DFT |
| Azo Linkages (-N=N-) | Reductive | High | The π* orbitals of the azo group can readily accept electrons, leading to the cleavage of the N=N double bond. |
| Aromatic Rings | Oxidative (Hydroxylation) | Moderate to High | The electron-rich aromatic systems are susceptible to attack by electrophilic species like hydroxyl radicals. The specific positions of attack would depend on the substituent effects. |
| Amine and Hydroxyl Groups | Oxidative | Moderate | These functional groups can be sites of oxidation, potentially leading to the formation of quinone-like structures or ring-opening. |
Molecular Dynamics Simulations of Compound Interactions with Biological and Catalytic Systems
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other systems at an atomistic level. biorxiv.orgrsc.org
Interactions with Biological Systems: MD simulations could be employed to study how this compound interacts with biological macromolecules such as DNA or proteins. This can help in understanding its potential toxicity and bioaccumulation. The simulations can reveal the preferred binding sites, the nature of the intermolecular forces involved (e.g., hydrogen bonding, van der Waals interactions, electrostatic interactions), and the conformational changes that may occur upon binding.
Interactions with Catalytic Systems: In the context of environmental remediation, MD simulations can model the interaction of this compound with catalysts used in degradation processes. For example, simulations could show how the dye molecule adsorbs onto the surface of a photocatalyst like titanium dioxide (TiO₂) or how it fits into the active site of a degrading enzyme. This information can be used to design more efficient catalytic systems.
Modeling of Reaction Pathways, Transition States, and Energy Barriers
Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing a deeper understanding of the mechanisms of degradation of this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and calculate the energy barriers associated with each step. nih.govresearchgate.netmdpi.comethree.com
This information is crucial for determining the kinetics of different degradation processes. For example, modeling the reductive cleavage of the azo bonds would involve identifying the transition state for the addition of electrons and subsequent bond breaking. The calculated energy barrier for this process would indicate how readily this reaction occurs. Similarly, modeling the oxidative degradation would involve mapping the pathways for the addition of hydroxyl radicals to the aromatic rings and subsequent ring-opening reactions.
Predictive Models for Environmental Behavior and Transformation
Based on the data obtained from quantum chemical calculations and molecular dynamics simulations, it is possible to develop predictive models for the environmental behavior and transformation of this compound. These models can help in assessing the environmental risks associated with this dye.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the molecular properties of this compound with its environmental fate and toxicity. For example, descriptors such as the octanol-water partition coefficient (log Kow), which can be estimated computationally, can be used to predict its tendency to bioaccumulate. Similarly, calculated reactivity descriptors can be used to predict its degradation rate in different environmental compartments.
Comparative Studies with Analogous Organic Chromophores
Comparative Analysis of Degradation Efficiencies Across Different Structural Classes of Azo Compounds
The efficiency of degradation processes for azo dyes is significantly influenced by their molecular structure, particularly the number of azo bonds (-N=N-). Azo dyes are broadly classified as monoazo, diazo, or polyazo, containing one, two, or multiple azo linkages, respectively. Sirius grey GB is a polyazo dye, which contributes to its stability and resistance to degradation.
Generally, the complexity of the dye molecule correlates inversely with its degradability. Monoazo dyes, having a simpler structure, are typically degraded more readily than diazo and polyazo dyes. For instance, in photocatalytic degradation studies using Fe3+/C/S-doped TiO2 nanocomposites, monoazo dyes like methyl orange have shown higher degradation efficiency compared to diazo dyes such as Congo red. unimi.it This trend is also observed in biological treatment systems. The enzymatic machinery of microorganisms can more easily cleave the single azo bond in monoazo dyes. As the number of azo bonds increases, the molecule becomes larger and more complex, often leading to lower degradation rates.
This compound, with its multiple azo bonds, presents a significant challenge for degradation. However, specialized treatment methods have shown promise. In a study on the biodegradation of Sirius grey by the laccase-mediator system of Coriolopsis gallica, a decolorization yield of 87.56% was achieved under optimized conditions (1 mM HBT, pH 5, 50 mg/L dye concentration, and 1 U/mL enzyme concentration). nih.gov In the absence of a mediator, the decolorization was significantly lower, highlighting the necessity of specific catalytic systems for complex polyazo dyes.
To illustrate the comparative degradation efficiencies, the following table summarizes data from various studies on different classes of azo dyes. It is important to note that direct comparison is challenging due to varying experimental conditions.
Interactive Data Table 1: Comparative Degradation Efficiencies of Azo Dyes
| Dye Class | Specific Compound | Degradation Method | Efficiency (%) | Reference |
|---|---|---|---|---|
| Polyazo | This compound | Biodegradation (Laccase-mediator) | 87.56 | nih.gov |
| Polyazo | Direct Blue 86 | Ozonation | >98 | researchgate.netresearchgate.net |
| Polyazo | Direct Blue 86 | Electrochemical Oxidation | 98.03 | researchgate.net |
| Diazo | Congo Red | Photocatalysis | Lower than monoazo | unimi.it |
| Monoazo | Methyl Orange | Photocatalysis | Higher than diazo | unimi.it |
Establishment of Structure-Reactivity Relationships in Various Degradation Processes
The relationship between the chemical structure of an azo dye and its reactivity in degradation processes is a key factor in developing effective treatment strategies. Several structural features influence the susceptibility of these compounds to degradation:
Number of Azo Bonds: As established, an increase in the number of azo bonds generally leads to decreased reactivity and lower degradation rates. This is attributed to the increased molecular size and complexity, which can hinder enzymatic attack or interaction with reactive oxygen species in advanced oxidation processes (AOPs).
Substituent Groups: The nature and position of substituent groups on the aromatic rings of the azo dye molecule play a crucial role. Electron-withdrawing groups can make the azo bond more susceptible to reductive cleavage. Conversely, the presence of sulfonate (-SO3H) groups, which are common in reactive dyes to enhance water solubility, can impact degradation. For instance, ortho-substituted sulfonate groups have been found to have a protective effect on the photostability of azo dyes. jocpr.com
Molecular Weight: Higher molecular weight is often associated with lower degradation efficiency. This is due to steric hindrance, which can limit the access of enzymes or oxidizing agents to the reactive sites of the dye molecule.
Azo vs. Hydrazone Tautomers: Azo dyes can exist in tautomeric forms (azo and hydrazone). The hydrazone tautomer has been shown to have a smaller excitation energy, making it more susceptible to photolysis. jocpr.com
The following table provides a summary of established structure-reactivity relationships in the degradation of azo dyes.
Interactive Data Table 2: Structure-Reactivity Relationships in Azo Dye Degradation
| Structural Feature | Impact on Degradation Rate | Rationale | Reference(s) |
|---|---|---|---|
| Increasing number of azo bonds | Decreases | Increased molecular complexity and steric hindrance. | unimi.itscientifictemper.com |
| Presence of sulfonate groups | Can decrease (photostability) | Ortho-substitution can have a protective effect. | jocpr.com |
| Higher molecular weight | Decreases | Steric hindrance limits access to reactive sites. | nih.gov |
| Hydrazone tautomer presence | Increases (photolysis) | Lower excitation energy compared to the azo tautomer. | jocpr.com |
Performance Evaluation of Remediation Strategies Against Benchmark Recalcitrant Organic Pollutants
This compound, due to its complex polyazo structure, can be considered a benchmark recalcitrant organic pollutant. Evaluating the performance of various remediation strategies against such compounds is crucial for determining their practical applicability for treating industrial effluents. Advanced Oxidation Processes (AOPs) are a class of technologies that have shown significant promise in degrading recalcitrant organic pollutants.
Common AOPs include:
Ozonation: Ozone (O3) is a powerful oxidizing agent that can directly attack the chromophoric groups of azo dyes, leading to decolorization. The combination of ozone with UV radiation (O3/UV) can further enhance degradation through the generation of highly reactive hydroxyl radicals. For Direct Blue 86, a polyazo dye structurally similar to this compound, ozonation achieved over 98% color removal. researchgate.netresearchgate.net
Fenton and Photo-Fenton Processes: These processes utilize Fenton's reagent (a mixture of hydrogen peroxide and ferrous ions) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of UV or visible light. These methods have been shown to be effective for the mineralization of various azo dyes. bohrium.com
Photocatalysis: This process typically employs a semiconductor catalyst, such as titanium dioxide (TiO2), which upon irradiation with UV or visible light, generates electron-hole pairs that lead to the formation of reactive oxygen species. The efficiency of photocatalysis is highly dependent on the dye's structure.
Electrochemical Oxidation: This method involves the generation of oxidants at the surface of an anode, leading to the degradation of organic pollutants. For Direct Blue 86, electrochemical oxidation resulted in 98.03% dye removal and 95% COD removal. researchgate.net
The performance of these remediation strategies can be compared based on various parameters such as degradation efficiency, reaction time, and mineralization (the complete conversion of organic pollutants to CO2, water, and inorganic ions).
The following table presents a performance evaluation of different remediation strategies for recalcitrant azo dyes.
Interactive Data Table 3: Performance of Remediation Strategies for Recalcitrant Azo Dyes
| Remediation Strategy | Target Pollutant (Class) | Key Performance Indicator | Result | Reference |
|---|---|---|---|---|
| Ozonation | Direct Blue 86 (Polyazo) | Color Removal | >98% | researchgate.netresearchgate.net |
| Electrochemical Oxidation | Direct Blue 86 (Polyazo) | Dye Removal / COD Removal | 98.03% / 95% | researchgate.net |
| Biodegradation (Laccase-mediator) | This compound (Polyazo) | Decolorization Yield | 87.56% | nih.gov |
| Fenton/Photo-Fenton | Mordant Yellow 10 (Azo) | Mineralization (TOC removal) | Effective degradation observed | bohrium.com |
| UV/TiO2, Electro-Fenton, WAO, UV/Electro-Fenton | Reactive Red 120 (Azo) | Decolorization Efficiency | WAO > UV/TiO2 = UV/EF > EF | nih.gov |
Future Research Directions and Translational Perspectives
Development of Novel Enzymatic Systems and Immobilized Biocatalysts for Enhanced Stability and Reusability
Future research will likely focus on the discovery and engineering of novel enzymatic systems with superior catalytic efficiency and stability for the degradation of Sirius grey GB. A promising area of investigation involves the use of laccase-mediator systems. For instance, research on the decolorization of Sirius grey by Coriolopsis gallica laccase has demonstrated significant potential. mdpi.comnih.gov The process was optimized using a Box-Behnken design, identifying key parameters that influence degradation efficiency. nih.gov
Under optimized conditions, a significant decolorization yield and rate were achieved. nih.gov The study highlighted the importance of a mediator, 1-hydroxybenzotriazole (B26582) (HBT), which, when added to the reaction, increased the decolorization from 48% to 81% in 4 hours. mdpi.com
To translate these findings into practical applications, the development of immobilized biocatalysts is paramount. Immobilization of enzymes like laccase onto robust, reusable supports can enhance their operational stability, resistance to environmental fluctuations (pH, temperature), and allow for their recovery and reuse in continuous reactor systems. Investigating different immobilization techniques (e.g., adsorption, covalent bonding, entrapment) and support materials (e.g., polymers, nanoparticles, membranes) will be crucial for developing economically viable and scalable enzymatic degradation processes for industrial wastewater treatment.
| Parameter | Optimal Value | Resulting Decolorization Yield | Resulting Decolorization Rate |
|---|---|---|---|
| pH | 5 | 87.56% (Predicted) / 83.50 ± 0.50% (Experimental) | 2.95%/min (Predicted) / 3.69 ± 0.11%/min (Experimental) |
| Laccase Concentration | 1 U/mL | ||
| HBT Concentration | 1 mM | ||
| Initial Dye Concentration | 50 mg/L |
Furthermore, phytotoxicity assessments have shown that enzymatic treatment effectively minimizes the toxicity of Sirius grey solutions. The germination index of radish seeds increased from 29% in untreated dye solution to nearly 80% after laccase treatment, indicating that the degradation products are significantly less toxic than the parent dye. mdpi.com
Advancement in Heterogeneous Catalytic Materials and Nanomaterials for AOPs
Advanced Oxidation Processes (AOPs) are highly effective for degrading recalcitrant organic pollutants like azo dyes. nih.gov Future research should prioritize the development of novel heterogeneous catalytic materials and nanomaterials to enhance the efficiency and sustainability of AOPs for this compound degradation. Heterogeneous catalysts are preferred over homogeneous ones as they are easier to separate from treated water and can overcome limitations like the generation of metallic sludge. mdpi.com
Research efforts could focus on:
Fenton and Photo-Fenton Catalysts: Developing stable and reusable iron-based heterogeneous catalysts (e.g., iron oxides, zero-valent iron) supported on materials like clays, zeolites, or polymers. mdpi.com These materials can activate hydrogen peroxide to generate highly reactive hydroxyl radicals for dye degradation.
Photocatalytic Nanomaterials: Synthesizing and functionalizing nanomaterials, such as titanium dioxide (TiO2) and zinc oxide (ZnO), to improve their photocatalytic activity under visible light, which is more energy-efficient than UV irradiation. researchgate.net Doping these nanomaterials with metals or non-metals can enhance their efficiency in breaking down complex poly-azo structures.
Novel Composite Materials: Exploring the potential of composite materials, such as MnOx-ZrO2, which have shown promise as economical and high-performing catalysts for removing other hazardous organic compounds and could be adapted for dye degradation. researchgate.net
The advancement of these materials will be key to creating robust and efficient AOP systems that can achieve complete mineralization of this compound, transforming it into non-toxic end products like carbon dioxide and water.
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling of Degradation
The degradation of azo dyes is a complex process influenced by numerous variables. Artificial Intelligence (AI) and Machine Learning (ML) offer powerful tools for modeling and predicting the efficiency of these processes. While specific models for this compound are yet to be developed, research on other azo dyes provides a clear roadmap. nih.govresearchgate.net
Future research should focus on:
Developing Predictive Models: Creating robust models, such as artificial neural networks (ANNs) or random forest decision trees, to predict the degradation rate and efficiency of this compound based on key input parameters (e.g., catalyst concentration, pH, temperature, dye concentration). nih.govmdpi.com For example, a Multilayer Perceptron ANN model was successfully used to model and accurately predict the degradation of a reactive gray dye blend. researchgate.net
Mechanism Elucidation: Using ML algorithms to analyze complex datasets from degradation experiments to identify reaction intermediates and elucidate degradation pathways. This can accelerate the understanding of how the four azo bonds in the this compound molecule are cleaved.
Process Optimization: Implementing AI-driven optimization algorithms to identify the most efficient and cost-effective operating conditions for enzymatic or AOP-based degradation systems in real-time.
These computational approaches can significantly reduce the number of experiments required, saving time and resources while providing deeper insights into the degradation process.
Design of Integrated Analytical Platforms for Real-Time Monitoring of Environmental Transformation
To ensure the effectiveness of degradation technologies and protect ecosystems, it is essential to monitor the transformation of this compound in real-time. Future work should focus on developing integrated analytical platforms that combine sampling, separation, and detection into a single, automated system.
Key research areas include:
On-line Chromatographic Systems: Adapting on-line High-Performance Liquid Chromatography (HPLC) systems, which have been used to monitor the degradation of other azo dyes in bioreactors. mdpi.com Coupling these systems with membrane filtration for continuous sampling can provide real-time data on the disappearance of the parent dye and the appearance of degradation products.
Spectroscopic Sensors: Developing and deploying in-situ spectroscopic sensors (e.g., UV-Vis, Fourier Transform Infrared) to continuously monitor dye concentration. While UV-Vis spectroscopy is useful for tracking decolorization, it must be complemented by other techniques like HPLC to confirm true biodegradation, as the disappearance of color does not always equate to the complete breakdown of the molecule.
Integrated Multi-Sensor Platforms: Designing platforms that combine multiple detection methods (e.g., chromatography, mass spectrometry, spectroscopy) to provide a comprehensive, real-time profile of the degradation process. This would enable operators to track decolorization, the breakdown of the aromatic structures, and the formation of potential intermediates simultaneously.
These platforms would facilitate better process control and provide immediate feedback on the efficacy of treatment, ensuring that industrial effluents are safely discharged.
Sustainable Chemical Engineering Principles for Mitigating Environmental Impact of Related Compounds
Mitigating the environmental impact of this compound and related poly-azo dyes requires the application of sustainable chemical engineering and green chemistry principles throughout the product lifecycle.
Future efforts should be guided by principles such as:
Waste Prevention: Designing dyeing processes that maximize dye fixation to the fabric, thereby reducing the amount of unreacted dye discharged into wastewater.
Design for Degradation: Intentionally designing new dye molecules that retain their desired color properties but are more susceptible to biodegradation or chemical oxidation after their useful life. This involves incorporating chemical groups that can be easily targeted by enzymes or AOPs.
Use of Catalysis: Prioritizing the use of highly selective and efficient catalytic processes for both dye synthesis and degradation to minimize byproducts and energy consumption.
Real-Time Analysis for Pollution Prevention: Implementing the integrated analytical platforms discussed previously to monitor processes in real-time, allowing for immediate adjustments to prevent pollution events before they occur.
Inherent Safety: Choosing less hazardous chemicals and reaction conditions to prevent accidents and minimize the toxicity of any potential discharges.
By embedding these principles into the design and management of chemical processes involving poly-azo dyes, the chemical industry can move towards a more sustainable and environmentally responsible future.
Q & A
Q. Answer :
- Core Techniques : Use NMR (¹H/¹³C), FT-IR, and X-ray crystallography to verify molecular structure. For nanomaterials, include TEM/SEM imaging .
- Data Validation : Cross-reference results with computational simulations (e.g., DFT for spectral predictions) and replicate measurements across independent labs .
Advanced: How can researchers resolve contradictions in reported thermodynamic properties of this compound across studies?
Q. Answer :
- Root-Cause Analysis : Compare experimental conditions (e.g., sample purity, calibration standards) and statistical methods (e.g., error propagation models) .
- Meta-Analysis : Apply systematic review frameworks to aggregate data, assess study bias, and weight findings by methodological rigor (e.g., PRISMA guidelines) .
Advanced: What computational modeling approaches are validated for predicting this compound’s reactivity under varying conditions?
Q. Answer :
- Validated Methods :
- Molecular Dynamics (MD) : Simulate solvent interactions under thermal stress.
- Density Functional Theory (DFT) : Calculate activation energies for reaction pathways .
- Validation Protocol : Benchmark predictions against experimental kinetic data and publish code/parameters for transparency .
Basic: What are the best practices for conducting a literature review on this compound, including grey literature?
Q. Answer :
- Grey Literature Sources : Search preprints (arXiv), theses (ProQuest), and government reports via databases like OpenGrey. Use advanced Google Scholar operators (e.g.,
site:.gov "this compound") . - Inclusion Criteria : Prioritize studies with documented methodologies and avoid unverified commercial claims .
Advanced: How can multi-omics data integration be applied to study the biological interactions of this compound?
Q. Answer :
- Workflow :
- Transcriptomics : Identify gene expression changes post-exposure.
- Proteomics : Map protein-binding affinities.
- Metabolomics : Track metabolic pathway disruptions .
- Data Management : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and document pipelines in repositories like Zenodo .
Basic: What ethical considerations are paramount when designing in vivo studies involving this compound?
Q. Answer :
- Compliance : Align with GDPR for data anonymization and obtain explicit consent for biological sample usage .
- 3Rs Framework : Apply Replacement, Reduction, and Refinement to minimize animal use .
Advanced: What strategies optimize the catalytic efficiency of this compound in heterogeneous reaction systems?
Q. Answer :
- DOE (Design of Experiments) : Use response surface methodology to optimize catalyst loading, surface area, and support material .
- In Situ Characterization : Deploy techniques like XAFS to monitor active sites during catalysis .
Basic: How should researchers formulate hypotheses about the environmental impact of this compound to align with regulatory frameworks?
Q. Answer :
- Regulatory Alignment : Reference EU chemical safety guidelines (e.g., REACH) to define endpoints (e.g., LC50 for aquatic toxicity) .
- Hypothesis Example : "this compound exhibits bioaccumulation potential >1000 L/kg in freshwater ecosystems."
Advanced: What meta-analysis frameworks are suitable for reconciling disparate findings on the toxicity profile of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
